molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13713703
M. Wt: 178.15 g/mol
InChI Key: SCZNSXNPGZHEFB-UHFFFAOYSA-N
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Description

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. The [1,2,4]triazolo[1,5-a]pyridine scaffold is characterized by a triazole ring fused to a pyridine ring at positions 1 and 5, creating a bicyclic system. In this derivative, a methyl group is substituted at position 8, and a nitro group occupies position 6 (Figure 1).

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3

InChI Key

SCZNSXNPGZHEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Nitro-Substituted Pyridine Precursors

One common route involves the condensation of hydrazine or hydrazide derivatives with appropriately substituted pyridine precursors bearing nitro groups at position 6. For instance, starting from 2-chloro-3,5-dinitropyridine, nucleophilic substitution with hydrazine derivatives followed by cyclization can yield nitro-substituted triazolopyridines.

Microwave-Assisted Catalyst-Free Tandem Reaction

A highly efficient and eco-friendly method employs microwave irradiation to promote a tandem reaction between enaminonitriles and benzohydrazides or related hydrazine derivatives. This method proceeds via:

  • Initial transamidation to form an intermediate.
  • Intramolecular nucleophilic attack on nitrile groups.
  • Cyclization and condensation to form the triazolo[1,5-a]pyridine ring.

This method achieves good to excellent yields in short reaction times (minutes), avoids catalysts and additives, and tolerates various functional groups.

One-Step Cyclocondensation in Acidic Media

The reaction of methyl-substituted pyridine derivatives with hydrazine or hydrazide compounds in glacial acetic acid under reflux conditions has been shown to efficiently produce methyl-substituted triazolo[1,5-a]pyridines with nitro substituents. Optimization studies demonstrate that:

  • Using 2 equivalents of the methylated pyridine precursor with 1 equivalent of hydrazine derivative.
  • Reflux in glacial acetic acid for approximately 40 minutes.
  • Yields up to 85% can be achieved regioselectively.

This approach is superior to reactions in ethanol or basic media, which suffer from lower yields and longer reaction times.

Detailed Experimental Data and Optimization

The following table summarizes key experimental conditions and yields for the synthesis of methyl- and nitro-substituted triazolo[1,5-a]pyridines, including analogs of 8-Methyl-6-nitro-triazolo[1,5-a]pyridine:

Entry Solvent Equiv. of Pyridine Precursor Base/Additive Temperature Time Yield (%) Notes
1 Glacial Acetic Acid 2 None Reflux 40 min 85 Optimal for methyl-nitro derivatives
2 Ethanol 1 None Reflux 24 h 42 Lower yield, slower reaction
3 Ethanol + Acetic Acid (catalytic) 1 None Reflux 16 h 47 Improved over pure EtOH
4 DMF 2 Triethylamine (1 equiv.) 110 °C 24 h 18-45 Base-mediated, lower yield
5 Microwave (solvent-free) 1 None 150 °C 15 min 70-90 Catalyst-free, rapid synthesis

Mechanistic Insights

  • The transamidation step initiates the formation of an intermediate by replacing an amine group with the hydrazide moiety.
  • Intramolecular nucleophilic attack on nitrile groups leads to ring closure forming the triazole ring fused to pyridine.
  • The nitro group at position 6 is typically introduced via nitration of the pyridine precursor before cyclization or by using nitro-substituted starting materials.
  • Microwave irradiation enhances reaction rates by providing rapid and uniform heating, facilitating condensation and cyclization steps without catalysts.

Summary of Preparation Routes

Method Starting Materials Key Conditions Advantages Limitations
Cyclocondensation in Acid Methylated pyridine derivatives + hydrazine Glacial acetic acid, reflux, 40 min High yield, regioselective Requires acidic conditions
Microwave-Assisted Tandem Enaminonitriles + benzohydrazides Microwave irradiation, solvent-free, 15 min Catalyst-free, eco-friendly, fast Requires microwave reactor
Nucleophilic Substitution + Cyclization 2-chloro-3,5-dinitropyridine + hydrazines Heating, basic or neutral media Access to dinitro derivatives Longer reaction times, moderate yields

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions with 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .

Major Products: The major products formed from reactions with 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .

Mechanism of Action

The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,2,4]triazolo[1,5-a]pyridine core is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[1,5-a]Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reported Bioactivity References
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine Not available C₇H₆N₄O₂ 178.15 Methyl (C8), Nitro (C6) Inferred antimicrobial/herbicidal*
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 2155876-04-1 C₇H₆ClN₃ 167.60 Chloro (C8), Methyl (C6) Structural analog; no activity data
5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine 1427366-57-1 C₇H₇N₃O 149.15 Methoxy (C5) Research use (unspecified)
2-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 7169-91-7 C₇H₆N₄O₂ 178.15 Methyl (C2), Nitro (C8) Unknown
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 1433822-19-5 C₆H₃BrClN₃ 232.47 Bromo (C8), Chloro (C6) Antiproliferative potential

*Bioactivity inferred from structural analogs with nitro groups, which are associated with antimicrobial and herbicidal effects .

Key Comparative Insights

This contrasts with 2-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-91-7), where the nitro group at C8 may alter hydrogen-bonding interactions in biological systems . Methyl groups (e.g., at C8 in the target vs. C6 in 8-Chloro-6-methyl derivatives) influence steric bulk and lipophilicity, affecting membrane permeability and target binding .

Biological Activity Trends :

  • Nitro-substituted analogs, such as those in and , exhibit antifungal and antibacterial activities due to nitro group interactions with microbial enzymes .
  • Chloro- and bromo-substituted derivatives (e.g., 8-Bromo-6-chloro) show antiproliferative activity , likely via interference with tubulin polymerization .

Synthetic Accessibility :

  • The target compound may be synthesized via multi-component reactions (e.g., Biginelli-like cyclization) similar to , where aldehydes, triazole diamines, and nitro-substituted precursors are condensed .
  • In contrast, bromo/chloro derivatives often require halogenation steps using reagents like NBS or SOCl₂ .

Table 2: Comparative Physicochemical Properties

Property 8-Methyl-6-nitro Derivative 8-Chloro-6-methyl Derivative 5-Methoxy Derivative
LogP (Lipophilicity) ~1.5 (estimated)* 1.8 1.2
Water Solubility Low Low Moderate
Electron Density High (Nitro withdraws e⁻) Moderate (Chloro withdraws) Low (Methoxy donates)

*Estimated via analogy to nitroaromatic compounds .

Biological Activity

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that belongs to the triazolopyridine class. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is C7H8N4O2. The compound features a triazole ring fused with a pyridine ring, with specific substituents that influence its biological activity. The presence of a methyl group at the 8-position and a nitro group at the 6-position are critical for its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the triazolo[1,5-a]pyridine class exhibit significant anticancer properties by inhibiting receptor tyrosine kinases (RTKs) involved in tumor growth. For instance, 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has been shown to inhibit AXL kinase activity, which is crucial for cancer cell proliferation and metastasis. In vitro studies have demonstrated that modifications to this compound can enhance its binding affinity to target kinases.

Table 1: Comparison of Kinase Inhibition Potency

CompoundTarget KinaseIC50 (μM)
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridineAXL0.025
2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridineALK50.013
6-Nitro-[1,2,4]triazolo[1,5-a]pyridineALK40.016

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Studies indicate that derivatives of triazolopyridines exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa400

Structure-Activity Relationship (SAR)

The biological activity of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be significantly influenced by structural modifications. For example:

  • Nitro Group : Enhances reactivity and may increase selectivity towards certain kinases.
  • Methyl Group : Improves lipophilicity aiding in cellular penetration.
  • Amino Substitutions : Can lead to increased potency against specific targets.

Case Studies

A notable study focused on the use of derivatives of triazolopyridines as potential anticancer agents demonstrated promising results in preclinical models. The study highlighted the ability of these compounds to selectively inhibit tumor growth with minimal toxicity to normal cells.

In another investigation into antimicrobial properties, a series of synthesized compounds were tested against resistant strains of Helicobacter pylori. Results indicated that certain derivatives exhibited synergistic effects when combined with standard antibiotics like metronidazole.

Q & A

Q. What are the foundational synthetic routes for 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors such as aminopyridines or hydrazine derivatives. For example:
  • Cyclization with azides : React 2-aminopyridine derivatives with sodium azide under copper catalysis (e.g., CuSO₄/Na ascorbate) to form the triazole ring. Elevated temperatures (60–80°C) in polar solvents like DMSO or DMF are often employed .
  • Multicomponent reactions : Combine ketones, malononitrile, and aryl aldehydes in the presence of iodine or piperidine to assemble the triazolopyridine core via tandem cyclization .
  • Purification : Use column chromatography (e.g., hexane/ethyl acetate gradients) to isolate products with >75% yields .

Q. How is the structural integrity of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine confirmed?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths, angles, and planarity of the fused triazole-pyridine system. For example, dihedral angles between substituents (e.g., methyl and nitro groups) are typically <5° deviations from planarity .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–8.4 ppm) and methyl/nitro group signals (δ 2.5–3.0 ppm for CH₃; δ 8.0–8.5 ppm for NO₂) .
  • IR : Confirm nitro stretches (~1520 cm⁻¹) and carbonyl groups (1680–1700 cm⁻¹) in ester-functionalized derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst screening : Compare Cu(I) vs. Cu(II) catalysts (e.g., CuSO₄ vs. CuI) for azide-alkyne cycloadditions. Copper sulfate with sodium ascorbate increases yields by 15–20% in DMF .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency over THF or ethanol due to better stabilization of intermediates.
  • Temperature control : Reactions at 80°C reduce side products (e.g., dimerization) compared to room temperature .
  • Table 1 : Optimization data from analogous compounds:
CatalystSolventTemp (°C)Yield (%)Source
CuSO₄DMF8076
PiperidineEtOHReflux72

Q. What mechanistic insights explain the biological activity of 8-Methyl-6-nitro derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with fungal CYP51 or human kinases using fluorescence polarization. Nitro groups enhance electron-deficient character, improving π-π stacking with aromatic residues in active sites .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses. The nitro group at C6 forms hydrogen bonds with Thr114 in C. albicans CYP51, while the methyl group at C8 minimizes steric clashes .
  • SAR studies : Compare IC₅₀ values of nitro vs. cyano substituents. Nitro derivatives show 3–5× higher antifungal activity in Aspergillus spp. .

Q. How should researchers address contradictions in reported biological data?

  • Methodological Answer :
  • Control experiments : Verify purity (>95% by HPLC) to rule out impurities affecting bioactivity .
  • Cell line variability : Test across multiple lines (e.g., HCT-116 vs. MCF-7) to assess selectivity. Discrepancies in IC₅₀ may arise from differential expression of target proteins .
  • Replicate conditions : Standardize assays (e.g., MTT protocol, incubation time) to minimize inter-lab variability. For example, conflicting cytotoxicity data may stem from varying serum concentrations in cell media .

Q. What strategies enable regioselective functionalization of the triazolopyridine core?

  • Methodological Answer :
  • Directed metallation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate C7, followed by electrophilic quenching (e.g., D₂O or MeI) for selective deuteration/methylation .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at C7. Bromine at C7 acts as a directing group, achieving >90% regioselectivity .
  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂ at C6, enabling further derivatization (e.g., amide coupling) .

Data Analysis and Validation

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Torsion angle analysis : Measure dihedral angles between substituents (e.g., methyl and nitro groups) to confirm steric effects. For example, a 72.6° twist between phenyl and triazolopyridine rings in analogs reduces π-conjugation .
  • Intermolecular interactions : Identify C–H···O/N hydrogen bonds in crystal packing, which influence solubility and melting points. Weak interactions (2.8–3.2 Å) correlate with lower thermal stability .

Q. What computational tools predict the photophysical properties of triazolopyridines?

  • Methodological Answer :
  • TD-DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to simulate UV-Vis spectra. Nitro groups redshift absorption maxima (λmax) by 30–40 nm due to enhanced charge transfer .
  • Fluorescence profiling : Compare quantum yields (Φ) in solvents of varying polarity. Derivatives with cyano substituents exhibit Φ > 0.5 in DCM, making them viable fluorescent probes .

Experimental Design Considerations

Q. What safety protocols are critical when handling nitro-substituted triazolopyridines?

  • Methodological Answer :
  • Explosivity risk : Avoid grinding dry nitro compounds; use wet slurries during purification. Store solutions in <5 g quantities .
  • Waste disposal : Neutralize reaction residues with 10% aqueous NaHCO₃ before incineration by certified waste handlers .

Q. How to design stability studies for triazolopyridine-based drug candidates?

  • Methodological Answer :
  • Forced degradation : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC; nitro derivatives show <5% decomposition after 14 days .
  • pH stability : Test solubility and integrity in buffers (pH 1–10). Protonation at N2 of the triazole ring occurs below pH 3, altering bioavailability .

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